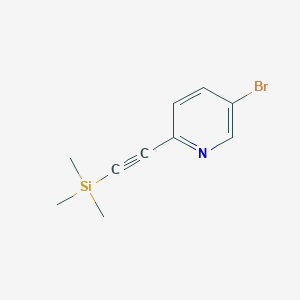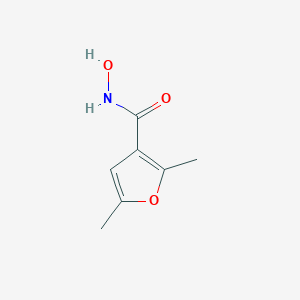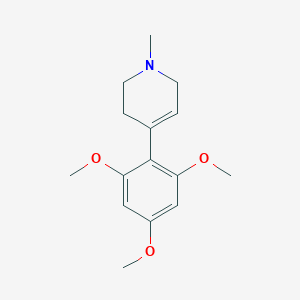
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
Métodos De Preparación
The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.
Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts.
Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties. It also serves as a stabilizer in various chemical formulations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .
Comparación Con Compuestos Similares
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:
- Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts
Compared to these similar compounds, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .
Propiedades
Número CAS |
113706-15-3 |
|---|---|
Fórmula molecular |
C24H52O4P2S4Zn |
Peso molecular |
660.3 g/mol |
Nombre IUPAC |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
SMILES canónico |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
| 113706-15-3 93819-94-4 |
|
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


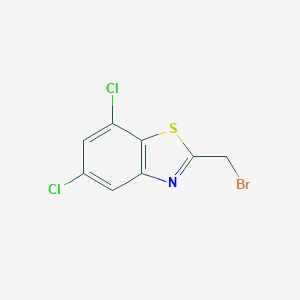
![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
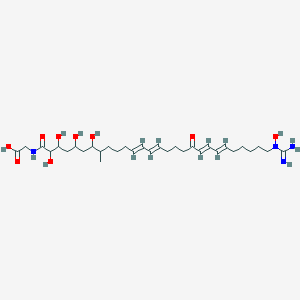
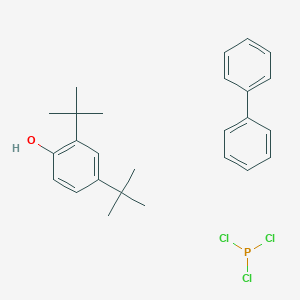
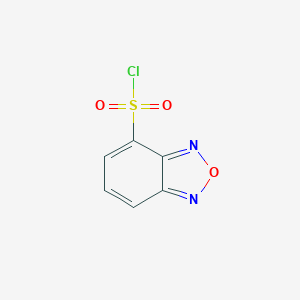
![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)


